molecular formula C7H9NO3 B1147459 (S)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 127682-08-0

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No.: B1147459
CAS No.: 127682-08-0
M. Wt: 155.15
InChI Key:
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Description

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Yield Optimization : Kitagawa et al. (2004, 2005) focused on synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus. They achieved yields of 48-94% using a reduction process involving zinc dust and formic acid. This method avoided unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004), (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).

  • Cytotoxicity and Cellular Absorption : Zeng et al. (2019) studied the cytotoxicity of compounds derived from the reaction of glycine and 5-hydroxymethylfurfural (HMF) in Caco-2 cells. They found that these compounds showed lower cytotoxicity than HMF, indicating potential for reduced cellular toxicity (Zeng, Zhang, Zheng, Zhou, Wang, Huang, Hu, & Ou, 2019).

  • Antimicrobial Activity : Kalyaev et al. (2022) synthesized derivatives of 3-Aryl-3-(Furan-2-yl)Propanoic Acid and tested their antimicrobial activity. They found good activity against Candida albicans and moderate activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).

  • Root Growth-Inhibitory Activity : A study by Kitagawa and Asada (2005) explored the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides. This research suggests potential applications in agriculture, particularly in controlling root growth of certain plants (Kitagawa & Asada, 2005).

  • Anti-Corrosion and Eco-Friendly Inhibitors : Research by He et al. (2021) and Yadav, Sarkar, & Purkait (2015) explored the use of compounds containing (S)-2-Amino-3-(furan-2-yl)propanoic acid derivatives as eco-friendly corrosion inhibitors. These studies highlight the potential application in reducing metal corrosion, particularly in acidic environments (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021), (Yadav, Sarkar, & Purkait, 2015).

Properties

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925938
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-08-0
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does (S)-2-Amino-3-(furan-2-yl)propanoic acid act as a feeding deterrent? What is its target and what are the downstream effects?

A1: The research primarily focuses on the isolation and identification of this compound as a novel natural product exhibiting strong feeding deterrent activity against Myrmica rubra ants. [] The exact mechanism of action and target of this dipeptide within the ants are not explored in the study. Further research is needed to understand how this compound interacts with ant sensory or neural pathways to elicit a deterrent response.

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